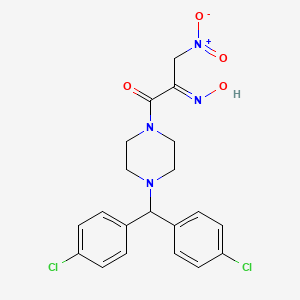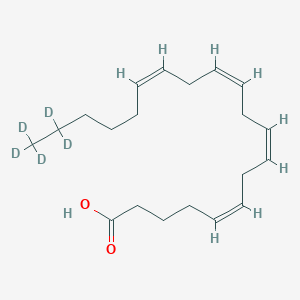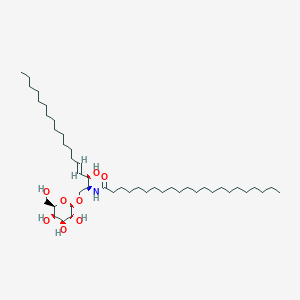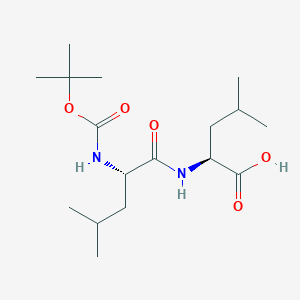
3-Hydroxy-C4-HSL
概要
説明
3-Hydroxy-C4-HSL, also known as 3-hydroxy-N-butanoyl-L-homoserine lactone, is a type of N-acyl homoserine lactone (AHL). AHLs are signaling molecules used in quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound plays a crucial role in regulating various physiological activities in bacteria, including biofilm formation, virulence factor production, and antibiotic resistance .
作用機序
Target of Action
3-Hydroxy-C4-HSL, also known as N-(3-Hydroxybutanoyl)-L-homoserine lactone, is a small diffusible signaling molecule . It is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior in response to population density . The primary targets of this compound are the LuxR-type receptor proteins found in various bacterial species .
Mode of Action
The mode of action of this compound involves its interaction with its target LuxR-type receptor proteins. In Vibrio harveyi, for example, a this compound is synthesized by the LuxM synthase and received by the LuxN protein . This interaction triggers a cascade of intracellular events, leading to changes in gene expression in a population-density dependent manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to quorum sensing. These pathways control important virulence factors, including elastase, protease, hydrogen cyanide, pyocyanin, lipase, pyoverdin, rhamnolipid, swarming, and biofilm formation . The activation of these pathways results in changes in bacterial behavior, such as increased motility and biofilm formation .
Pharmacokinetics
As a small, diffusible molecule, it is likely to have good bioavailability and can easily diffuse across bacterial cell walls .
Result of Action
The result of the action of this compound is the modulation of bacterial behavior in response to changes in population density. This includes the regulation of virulence factor production, biofilm formation, and motility . In some cases, it can promote bacterial growth by regulating cellular carbon metabolism and energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the environment, which is related to the population density of the producing organism, can affect the strength of the quorum sensing response . Additionally, other environmental factors such as pH, temperature, and the presence of other organisms can also influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
3-Hydroxy-C4-HSL is synthesized by the enzyme LuxM synthase and is recognized by the LuxN protein in Vibrio species . This molecule interacts with various enzymes, proteins, and other biomolecules to modulate gene expression and cellular responses. The interaction between this compound and LuxN protein is essential for the activation of downstream signaling pathways that regulate bioluminescence, virulence, and biofilm formation in bacteria .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Vibrio species, this molecule activates the LuxN protein, which in turn triggers a cascade of events leading to the expression of genes involved in bioluminescence, virulence, and biofilm formation . Additionally, this compound has been shown to modulate the immune response in host organisms by interacting with immune cells and influencing the production of cytokines .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the LuxN protein, which acts as a receptor. Upon binding, the LuxN protein undergoes a conformational change that activates downstream signaling pathways. This activation leads to the transcription of target genes involved in various physiological processes, such as bioluminescence and virulence . Additionally, this compound can inhibit or activate other enzymes and proteins, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this molecule are influenced by environmental factors such as temperature, pH, and the presence of other chemical compounds. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of gene expression and modulation of immune responses . The molecule’s stability may decrease over time, leading to reduced efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this molecule can effectively modulate gene expression and cellular responses without causing adverse effects. At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of inflammatory responses . Threshold effects have been observed, where a specific concentration of this compound is required to elicit a measurable response in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to quorum sensing and cellular communication. This molecule interacts with enzymes such as LuxM synthase and LuxN protein to regulate the production and sensing of quorum-sensing signals . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites and exert its effects . The localization and accumulation of this compound can be influenced by factors such as cellular compartmentalization and the presence of other signaling molecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This molecule is often directed to specific compartments or organelles within the cell, where it can interact with its target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to its appropriate subcellular locations, ensuring its proper function in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-C4-HSL typically involves the acylation of L-homoserine lactone with a butanoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, scaled up for larger production volumes. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Hydroxy-C4-HSL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 3-oxo-C4-HSL.
Reduction: The compound can be reduced to remove the hydroxyl group, forming N-butanoyl-L-homoserine lactone.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
3-oxo-C4-HSL: Formed through oxidation.
N-butanoyl-L-homoserine lactone: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
科学的研究の応用
3-Hydroxy-C4-HSL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing and its inhibition.
Biology: Plays a role in understanding bacterial communication and behavior.
Medicine: Investigated for its role in bacterial infections and potential as a target for new antibiotics.
Industry: Used in the development of biosensors and biocontrol agents
類似化合物との比較
Similar Compounds
- 3-oxo-C12-HSL
- 3-hydroxy-C12-HSL
- C4-HSL
Uniqueness
3-Hydroxy-C4-HSL is unique due to its specific hydroxyl group, which influences its binding affinity and specificity to receptor proteins. This makes it particularly effective in certain bacterial species and conditions, distinguishing it from other AHLs .
特性
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXDIFPJOFIIEC-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)N[C@H]1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)


![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)


